Cas no 1092370-48-3 (4-[1H-1,2,4-triazol-1-yl methyl]aniline)

4-[1H-1,2,4-triazol-1-yl methyl]aniline structure
1092370-48-3 structure
Product Name:4-[1H-1,2,4-triazol-1-yl methyl]aniline
CAS-nummer:1092370-48-3
MF:C9H10N4
MW:174.20250082016
CID:2190544
PubChem ID:821219
Update Time:2025-04-21

4-[1H-1,2,4-triazol-1-yl methyl]aniline Chemische en fysische eigenschappen

Naam en identificatie

    • 4-[1H-1,2,4-triazol-1-yl methyl]aniline
    • TS-02410
    • STK347700
    • DB-295021
    • 4-[1,2,4]Triazol-1-ylmethyl-phenylamine
    • 1-(4-Aminobenzyl)-1,2,4-triazole
    • MFCD00973306
    • A2148
    • 601-588-7
    • EN300-30834
    • 4-(1h-1,2,4-triazol-1-yl-methyl)benzenamine
    • AC-3463
    • ALBB-008923
    • FT28391
    • DB-017257
    • 1-(4-Aminobenzyl)-1H-1,2,4-triazole
    • 1-(4-Aminobenzyl)-1,2,4-triazole;1-(4-Aminobenzyl)-1H-1,2,4-triazole;4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
    • 1092370-48-3
    • 1-(4-aminophenyl)methyl-1,2,4-triazole
    • 4-(1H-1,2,4-triazol-1-ylmethyl)phenylamine
    • 4-(1,2,4-Triazol-1-ylmethyl)aniline
    • 4-(1,2,4-triazol-1-yl-methyl)-aniline
    • 4-[1,2,4]triazol-1-ylmethylphenylamine
    • 4-(1h-1,2,4-triazol-1-ylmethyl)benzenamine
    • 1-(4-aminophenyl) methyl-1,2,4-triazole
    • 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
    • Benzenamine, 4-(1H-1,2,4-triazol-1-ylmethyl)-
    • AR-011/40584933
    • DB-345276
    • Z239137448
    • CS-W002719
    • 119192-10-8
    • SCHEMBL3460891
    • DTXSID00356296
    • 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline
    • 4-((1H-1,2,4-triazol-1-yl)methyl)aniline
    • SY005205
    • AKOS000127887
    • SCHEMBL264856
    • Inchi: 1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
    • InChI-sleutel: ZGLQVRIVLWGDNA-UHFFFAOYSA-N
    • LACHT: N1(C=NC=N1)CC1C=CC(=CC=1)N

Berekende eigenschappen

  • Exacte massa: 174.090546336Da
  • Monoisotopische massa: 174.090546336Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 154
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 56.7Ų
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